Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
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Overview
Description
Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a chemical compound belonging to the class of triazolo[4,3-b]pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a base.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, which could be useful in the development of new therapeutic agents.
Medicine: The compound has been investigated for its antitumor and antimicrobial properties. Its ability to inhibit specific molecular targets makes it a candidate for the development of new drugs to treat various diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties and reactivity make it valuable in the synthesis of a wide range of compounds.
Mechanism of Action
The mechanism by which Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate exerts its effects involves the interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological processes. The compound may bind to these targets, inhibiting their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Methyl 2-((3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Methyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Uniqueness: Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate stands out due to its specific structural features, such as the presence of the chlorophenyl group, which can influence its reactivity and biological activity. This uniqueness allows it to be used in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c1-9(15(21)22-2)23-13-8-7-12-17-18-14(20(12)19-13)10-3-5-11(16)6-4-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBSUOZIQSWOGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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